2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
Overview
Description
Scientific Research Applications
Environmental Friendly Synthesis Approaches
2-Bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is involved in environmentally friendly synthesis methods, such as the use of Brønsted acidic ionic liquids for the efficient and reusable catalysis in the one-pot synthesis of highly substituted imidazoles. This approach offers a solvent-free condition that yields excellent outcomes, highlighting the compound's role in promoting greener synthesis techniques (Shaterian & Ranjbar, 2011).
Photoreaction Studies
The compound has been linked to the study of photoreactions, where research on related structures demonstrates various types of photoreactions, including excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These studies provide insights into the complex behavior of molecules under light exposure and contribute to the understanding of photophysics and photochemistry (Vetokhina et al., 2012).
Novel Pyridine Derivatives Synthesis
The compound is utilized in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These synthesized derivatives have shown potential in various applications, including as chiral dopants for liquid crystals and in exhibiting biological activities such as anti-thrombolytic and biofilm inhibition effects. This underscores its utility in the creation of new materials with potential therapeutic and industrial applications (Ahmad et al., 2017).
Coordination Cluster Synthesis
Research involving this compound has led to the development of new coordination clusters, such as the synthesis of a nonanuclear Ni(II) cluster from a pyridyl-alcohol ligand. These clusters are studied for their magnetic and catalytic properties, offering potential applications in catalysis and materials science (Massard, Rogez, & Braunstein, 2014).
Anticancer Activity of Synthesized Derivatives
The compound's derivatives, specifically those synthesized through microwave-assisted domino reactions, have been evaluated for their anticancer activity. Such studies are crucial for discovering new therapeutic agents and understanding their mechanisms of action against various cancer cell lines (Hadiyal et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H312, H315, H319, H332, and H335 . These codes indicate potential hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-bromo-2-methyl-1-pyrrolidin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYDHYZSNIGUAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1225773-74-9 | |
Record name | 2-bromo-2-methyl-1-(pyrrolidin-1-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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